molecular formula C12H14N2O3S B2772751 Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 514219-83-1

Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B2772751
CAS No.: 514219-83-1
M. Wt: 266.32
InChI Key: WSRWVTILTMZNLG-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a complex organic compound with the molecular formula C12H14N2O3S. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in the synthesis of various biologically active molecules. The presence of cyanoacetyl and ester functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the solvent-free reaction of aryl amines with ethyl cyanoacetate, which is known for its harsh conditions but high yield . The use of catalytic amounts of triethylamine in boiling ethanol has also been reported to facilitate the synthesis of thiophene derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups in its structure allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of both cyano and ester functionalities. This makes it a valuable intermediate for synthesizing a wide range of heterocyclic compounds with potential biological activities .

Biological Activity

Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate, with the molecular formula C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S and CAS Number 514219-83-1, is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and various functional groups that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₃S
Molecular Weight270.32 g/mol
CAS Number514219-83-1
Hazard ClassificationIrritant

Biological Activity

Thiophene derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities . These include:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Properties : Research indicates that some thiophene compounds possess antiproliferative effects against cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Certain thiophene derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The mechanisms underlying the biological activities of thiophene derivatives often involve:

  • Interaction with Enzymes : Thiophenes can act as enzyme inhibitors, affecting metabolic pathways that are crucial for cell proliferation and survival.
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors (e.g., adenosine receptors), influencing cellular signaling pathways related to inflammation and cancer progression .
  • Oxidative Stress Induction : Certain derivatives induce oxidative stress in target cells, leading to apoptotic pathways being activated.

Antimicrobial Activity Study

A study conducted on various thiophene derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity Assessment

In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-4-8-7(2)18-11(10(8)12(16)17-3)14-9(15)5-6-13/h4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRWVTILTMZNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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